![molecular formula C20H19NO4 B2928475 1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705307-06-7](/img/structure/B2928475.png)
1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s ability to undergo chemical changes .Scientific Research Applications
Novel Spiropiperidines as σ-Receptor Ligands
Research has identified novel spiropiperidines, including structures similar to the specified compound, as highly potent and subtype selective σ-receptor ligands. These compounds exhibit affinity for σ1- and σ2-receptors, which are investigated for their potential in treating neurological disorders and pain. The synthesis involves bromine/lithium exchange, addition to piperidin-4-one, and subsequent cyclization, highlighting their significance in developing new therapeutic agents (Maier & Wünsch, 2002).
Spiro-Isobenzofuranone Histamine H3 Receptor Inverse Agonists
Spiro-isobenzofuranones have been discovered as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. These compounds, through extensive screening and modification, demonstrated significantly improved H3 activity, suggesting their potential use in treating central nervous system (CNS) disorders (Jitsuoka et al., 2008).
Sila-Analogues of σ Ligands
Research into the 1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one derivatives has extended into exploring sila-analogues of high-affinity, selective σ ligands. This involves replacing the carbon spirocenter with a silicon atom, providing insights into the structural requirements for σ receptor affinity and selectivity, contributing to the development of novel CNS receptor ligands (Tacke et al., 2003).
1,3-Dipolar Cycloaddition Reactions
The compound and its derivatives have been involved in 1,3-dipolar cycloaddition reactions with N-benzylazomethine ylide, leading to the production of spiro-fused oxazolidines. This synthetic approach offers a pathway to generate novel spiro compounds with potential applications in material science and medicinal chemistry (Santos et al., 2015).
Mercury Ion Detection
Spiropyran derivatives related to the compound have been synthesized and evaluated for their affinity towards toxic metal ions, such as mercury. These derivatives exhibit a visible color change upon binding with Hg2+ ions, indicating their potential as sensitive and selective sensors for environmental monitoring and safety applications (Kumar et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-(2-methoxybenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-17-9-5-3-7-15(17)18(22)21-12-10-20(11-13-21)16-8-4-2-6-14(16)19(23)25-20/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWIFYDIWUYHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.